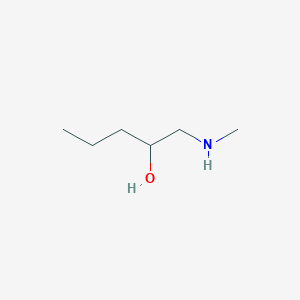

1-(Methylamino)pentan-2-ol

Description

Significance of Amino Alcohol Motifs in Organic Chemistry and Advanced Materials

Amino alcohol motifs are ubiquitous in the landscape of modern organic chemistry and materials science. Their dual functionality enables them to act as versatile intermediates, chiral auxiliaries, and ligands in asymmetric catalysis. nih.gov The presence of both a nucleophilic amino group and a hydroxyl group, which can also act as a nucleophile or a proton donor, allows for a wide range of chemical manipulations. This has led to their use in the synthesis of a multitude of complex molecules, including pharmaceuticals and natural products. rsc.orgrsc.org

In the realm of advanced materials, amino alcohols and their derivatives are increasingly being investigated for their potential applications. acs.orgmdpi.com Their ability to form hydrogen bonds and coordinate with metal ions makes them suitable for the development of novel polymers, organic-inorganic hybrid materials, and functional coatings. mdpi.com For instance, amino alcohol-based materials have shown promise in areas such as gas capture and as components in sol-gel materials. mdpi.com The inherent properties of the amino alcohol backbone can be tailored by modifying the carbon chain length and the substituents on the nitrogen and oxygen atoms, allowing for fine-tuning of the material's characteristics.

Classification and Structural Diversities of Amino Alcohols Relevant to 1-(Methylamino)pentan-2-ol

Amino alcohols are broadly classified based on the relative positions of the amino and hydroxyl groups along the carbon backbone. The most common classifications are α-amino alcohols (1,2-amino alcohols), β-amino alcohols (1,3-amino alcohols), and γ-amino alcohols (1,4-amino alcohols), where the Greek letter indicates the position of the amino group relative to the carbon bearing the hydroxyl group. pediaa.comquora.com This structural diversity gives rise to a wide range of chemical and physical properties, influencing their reactivity, conformational preferences, and biological activity. nih.gov

This compound is structurally classified as a γ-amino alcohol. This is because the methylamino group is attached to the first carbon (C1) and the hydroxyl group is on the second carbon (C2) of the pentane (B18724) chain. However, based on the IUPAC nomenclature rules that prioritize the hydroxyl group for numbering the principal chain, the correct name is 4-(methylamino)pentan-2-ol. In this structure, the amino group is on the fourth carbon and the hydroxyl group is on the second carbon, separated by two carbon atoms. This 1,4-relationship between the functional groups is the defining feature of a γ-amino alcohol. The structure features a five-carbon pentane backbone, with a methyl group attached to the nitrogen atom of the amino group. The presence of a chiral center at the carbon bearing the hydroxyl group (C2) means that this compound can exist as enantiomers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H15NO | nih.gov |

| IUPAC Name | 4-(methylamino)pentan-2-ol | nih.gov |

| Molecular Weight | 117.19 g/mol | nih.gov |

| Classification | γ-Amino Alcohol | nih.gov |

The structural distinction between γ-amino alcohols and their β-amino alcohol counterparts leads to significant differences in their chemical behavior and applications. β-Amino alcohols, with their 1,3-arrangement of functional groups, are widely recognized as crucial structural motifs in a vast number of biologically active compounds, including β-blockers and HIV protease inhibitors like saquinavir. researchgate.net The synthesis of β-amino alcohols is a well-established area of research, with numerous methods developed for their stereoselective preparation. researchgate.net

In contrast, γ-amino alcohols, while also found in biologically relevant molecules such as the anti-HIV drugs Ritonavir and Lopinavir, have been comparatively less explored until more recently. rsc.org The additional carbon atom separating the amino and hydroxyl groups in γ-amino alcohols imparts greater conformational flexibility. This can influence their binding to biological targets and their utility as chiral ligands in catalysis. nih.govunimi.it The synthesis of enantiomerically pure γ-amino alcohols presents unique challenges and is an active area of investigation, with methods like copper-catalyzed hydroamination and diastereoselective reduction of β-amino ketones being developed. nih.govrsc.orgrsc.org Research has shown that different synthetic strategies are often required to access γ-amino alcohols compared to β-amino alcohols, highlighting their distinct chemical nature. researchgate.net For instance, copper-catalyzed asymmetric hydroamination has emerged as a powerful tool for the synthesis of chiral γ-amino alcohols from readily available starting materials. nih.gov

| Feature | β-Amino Alcohols | γ-Amino Alcohols |

|---|---|---|

| Functional Group Separation | 1,3-relationship | 1,4-relationship |

| Prominent Examples in Pharmaceuticals | Saquinavir, β-blockers researchgate.net | Ritonavir, Lopinavir rsc.org |

| Synthetic Approaches | Ring-opening of epoxides, reduction of α-amino ketones researchgate.net | Copper-catalyzed hydroamination, reduction of β-amino ketones nih.govrsc.org |

| Conformational Flexibility | More constrained | More flexible |

Structure

3D Structure

Properties

IUPAC Name |

1-(methylamino)pentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-4-6(8)5-7-2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVMWPLPHMKCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CNC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of Amino Alcohols

General Reactivity Patterns of Amino Alcohol Functional Groups

The chemical behavior of 1-(Methylamino)pentan-2-ol is dictated by the interplay of its two functional groups: a secondary amine and a secondary alcohol. This dual functionality gives rise to a rich and complex reactivity profile.

Dual Reactivity of Amine and Hydroxyl Groups in Organic Reactions

The amine and hydroxyl groups in this compound both possess lone pairs of electrons, rendering them nucleophilic. mdpi.com The nitrogen atom of the secondary amine is generally more nucleophilic than the oxygen atom of the secondary alcohol. nih.gov However, the relative reactivity can be modulated by the reaction conditions, particularly the pH.

In acidic media, the amine group is protonated to form an ammonium (B1175870) salt. This protonation deactivates the nitrogen as a nucleophile, allowing for selective reactions at the hydroxyl group. nih.gov Conversely, under basic or neutral conditions, the amine typically exhibits greater nucleophilicity. This differential reactivity is fundamental to the selective functionalization of amino alcohols. For instance, direct acylation of unprotected amino alcohols with acyl halides or anhydrides under strongly acidic conditions can lead to chemoselective O-acylation, as the protonated amino group is unreactive. nih.govjeeadv.ac.in

The hydroxyl group can also participate in hydrogen bonding, which can influence the molecule's conformation and reactivity. mdpi.com Similarly, the amine group can act as a base. nih.gov This dual nature allows this compound to potentially react as a nucleophile at two different sites, as a base, or as a substrate for oxidation or reduction at either functional group. mdpi.com

Nucleophilic Substitution Reactions Involving Amino Alcohols

Amino alcohols like this compound can participate in nucleophilic substitution reactions in several ways. The amino group can act as a nucleophile, displacing a leaving group in an alkyl halide or a related substrate. nih.gov This reaction leads to the formation of a more substituted amine.

Alternatively, the hydroxyl group can be the site of substitution. However, since the hydroxide (B78521) ion is a poor leaving group, the hydroxyl group must first be activated. rsc.org This is typically achieved by converting it into a better leaving group, such as a tosylate, mesylate, or a halide. nih.gov Once activated, the alcohol can be displaced by a variety of nucleophiles.

In the context of this compound, conversion of the secondary alcohol to a tosylate, followed by intramolecular cyclization via nucleophilic attack by the secondary amine, would be a plausible route to a substituted piperidine (B6355638).

A summary of potential nucleophilic substitution reactions is presented in Table 1.

| Reaction Type | Reactant with this compound | General Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Base | 1-(Dimethylamino)pentan-2-ol |

| O-Acylation | Acyl chloride (e.g., CH₃COCl) | Acidic medium | 1-(Methylamino)pentan-2-yl acetate |

| Substitution of OH | 1. TsCl, pyridine; 2. Nu⁻ | Two-step process | Product of substitution by Nu⁻ |

| Intramolecular Cyclization | 1. SOCl₂; 2. Base | Two-step process | Substituted piperidine |

Elucidation of Reaction Mechanisms Involving Amino Alcohols

The study of reaction mechanisms involving amino alcohols is crucial for understanding and controlling their reactivity. This section explores several key mechanistic aspects relevant to the chemistry of this compound.

Studies on the Displacement Selectivity of Hydroxyl versus Amino Groups

The selective reaction of either the hydroxyl or the amino group in a molecule like this compound is a common challenge in organic synthesis. The outcome of such a reaction is highly dependent on the reaction conditions and the nature of the electrophile.

As previously mentioned, pH plays a critical role. In acidic solutions, the amine is protonated and non-nucleophilic, directing reactions towards the alcohol. nih.gov In contrast, in basic or neutral conditions, the more nucleophilic amine is likely to react preferentially. nih.gov

Protecting group strategies are also widely employed to achieve selectivity. For example, the amine can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), which reduces its nucleophilicity and allows for selective modification of the hydroxyl group. Subsequent deprotection reveals the free amine.

The nature of the electrophile also influences selectivity. Hard electrophiles tend to react with the harder oxygen nucleophile, while soft electrophiles favor reaction with the softer nitrogen nucleophile, in accordance with Hard-Soft Acid-Base (HSAB) theory.

Radical Chain Propagation Pathways in Amino Alcohol Transformations

Radical reactions offer an alternative pathway for the functionalization of amino alcohols. In such reactions, a radical is generated on the amino alcohol scaffold, which can then undergo further transformations. A common strategy involves the generation of a nitrogen-centered radical, which can then participate in intramolecular hydrogen atom transfer (HAT). orgsyn.org

For a compound like this compound, a radical could be generated at various positions. A radical relay chaperone strategy has been developed for the β-C-H amination of alcohols. researchgate.net This approach involves the temporary conversion of the alcohol to an imidate radical, which then facilitates a 1,5-hydrogen atom transfer to generate a carbon-centered radical. This radical can then be trapped to form a new C-N bond. orgsyn.org

The propagation steps in a radical chain reaction involving an amino alcohol can be generalized as follows:

Initiation: Formation of a radical species, often with a radical initiator.

Propagation Step 1: The initiator radical abstracts a hydrogen atom from the amino alcohol or a derivative, generating a new radical on the amino alcohol scaffold.

Propagation Step 2: The newly formed radical undergoes a transformation, such as an intramolecular cyclization or an intermolecular addition, to generate another radical.

Termination: Two radical species combine to form a non-radical product.

A specific example is the radical cyclization of N-silyl-tethered allylic amines, which, after oxidation, can yield γ-amino alcohols. nih.gov

Cyclization Reactions Leading to Cyclic Amine and Amino Alcohol Products

Intramolecular cyclization of amino alcohols is a powerful method for the synthesis of N-heterocycles. In the case of this compound, cyclization could lead to the formation of a six-membered piperidine ring.

One common approach involves the activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amine. For instance, treatment with thionyl chloride (SOCl₂) can convert the alcohol to a chloroalkane, which can then undergo intramolecular cyclization upon addition of a base.

Catalytic methods for the cyclization of amino alcohols have also been developed. Ruthenium-based catalysts have been shown to effectively cyclize amino alcohols to either cyclic amines or lactams, depending on the reaction conditions. For N-substituted amino alcohols, the formation of cyclic amines is generally favored. The mechanism of these reactions often involves a "hydrogen shuttling" or "borrowing hydrogen" strategy, where the alcohol is first oxidized to an aldehyde or ketone, which then undergoes intramolecular condensation with the amine to form an iminium ion, followed by reduction to the cyclic amine.

The presence of an N-methyl group, as in this compound, has been shown to accelerate the rate of cyclization in some cases, an effect known as the "N-methyl effect". This has been attributed to an increase in the nucleophilicity of the carbonyl oxygen in N-Boc protected amino alcohols, which facilitates the cyclization step.

A summary of cyclization approaches is provided in Table 2.

| Cyclization Method | General Reagents/Catalyst | Intermediate | Product from this compound |

| Two-Step (OH activation) | 1. TsCl, pyridine; 2. Base | Tosylate | N-Methyl-substituted piperidine derivative |

| Two-Step (OH to Cl) | 1. SOCl₂; 2. Base | Chloroamine | N-Methyl-substituted piperidine derivative |

| Catalytic (Borrowing H₂) | Ru or Ir catalyst | Iminium ion | N-Methyl-substituted piperidine derivative |

| N,N'-Carbonyldiimidazole mediated | CDI | - | N-Methyl-substituted piperidine derivative |

Specific Reactivity Considerations for N-Methylated Amino Alcohols, such as this compound

The presence of a methyl group on the nitrogen atom of an amino alcohol, as seen in this compound, introduces distinct steric and electronic effects that significantly influence its chemical reactivity compared to its primary amine analogues. These effects modulate the nucleophilicity of both the amino and hydroxyl groups, govern reaction pathways, and are pivotal in various synthetic applications, from asymmetric synthesis to the formation of heterocyclic structures.

The N-methyl group, being an electron-donating group, enhances the basicity and nucleophilicity of the nitrogen atom. However, it also introduces steric hindrance that can affect the accessibility of the nitrogen's lone pair and the adjacent hydroxyl group. This interplay of electronic and steric factors is crucial in determining the outcome of chemical transformations.

Influence on Nucleophilicity and Site-Selective Reactions:

The methylation of amino alcohols is a key reaction where the influence of the N-methyl group is evident. Studies on the selective methylation of amino alcohols have shown that the choice of base can direct the reaction to occur at either the nitrogen or the oxygen atom. For instance, in the methylation of 2-aminoethanol, the use of sodium hydride (NaH) predominantly yields O-methylated products, whereas lithium hydride (LiH) and calcium hydride (CaH₂) lead exclusively to N-methylated products. cdnsciencepub.com This selectivity is attributed to the ability of the lithium cation to form a chelated complex with the amino alcohol, thereby enhancing the nucleophilicity of the nitrogen atom. cdnsciencepub.com

| Reactant | Base | N-Methylated Products (%) | O-Methylated Products (%) |

| 2-Aminoethanol | NaH | Minor | Major |

| 2-Aminoethanol | LiH | 100 | 0 |

| 2-Aminoethanol | CaH₂ | 100 | 0 |

| 3-Aminopropanol | NaH | 23 | 77 |

| 3-Aminopropanol | LiH | 100 | 0 |

| 3-Aminopropanol | CaH₂ | 100 | 0 |

| Data sourced from a study on the selective methylation of amino alcohols. cdnsciencepub.com |

Role in Asymmetric Synthesis:

N-methylated amino alcohols are valuable chiral ligands and auxiliaries in asymmetric catalysis. Their stereochemistry and the presence of the N-methyl group can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in reactions such as reductions, alkylations, and additions. For example, chiral N-substituted 1,2-amino alcohols can be synthesized with excellent enantiomeric excess (91-99%) through enzymatic asymmetric reductive amination of α-hydroxymethyl ketones. nih.gov This highlights the utility of N-methylated structures in generating other valuable chiral molecules.

Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, including N-methyl derivatives, provides access to chiral 1,2-amino alcohols in high yields and excellent enantioselectivities. acs.org These reactions underscore the compatibility of the N-methyl group with various catalytic systems.

Cyclization Reactions and Heterocycle Synthesis:

N-methylated amino alcohols are important precursors for the synthesis of various nitrogen-containing heterocyclic compounds. The N-methyl group can significantly influence the rate and outcome of cyclization reactions. A notable phenomenon is the "N-methyl effect" observed in the cyclization of N-tert-butoxycarbonyl (N-Boc) derivatives of amino alcohols. Theoretical studies have shown that N-methylation accelerates the cyclization to form oxazolidinones. researchgate.net This acceleration is attributed to the increased nucleophilic character of the carbamate's carbonyl oxygen upon N-methylation. researchgate.net

Furthermore, in the cyclization of amino alcohols catalyzed by amination catalysts, N-substituted amino alcohols have been found to selectively yield cyclic amines. rsc.org This is in contrast to primary amino alcohols, which can form either lactams or cyclic amines depending on the reaction conditions. rsc.org This specificity makes N-methylated amino alcohols like this compound valuable synthons for creating specific cyclic amine structures, such as substituted pyrrolidines and piperidines. acs.org For instance, a three-component cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols can lead to the formation of γ-lactam annulated oxazacycles. mdpi.com

| Reactant Type | Reaction Conditions | Primary Product |

| Primary Amino Alcohol | Amination catalyst | Mixture of cyclic amine and lactam |

| Primary Amino Alcohol | Amination catalyst + H₂O | Cyclic amine |

| Primary Amino Alcohol | Amination catalyst + sacrificial ketone | Lactam (amide) |

| N-Substituted Amino Alcohol | Amination catalyst | Cyclic amine |

| Data adapted from a study on the selective cyclization of amino alcohols. rsc.org |

Applications of Amino Alcohols in Catalysis and Advanced Organic Synthesis

Amino Alcohols as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The development of asymmetric catalysis has been significantly influenced by the use of chiral ligands that can modify the behavior of a metal center, guiding a reaction to favor the formation of one enantiomer over another. pnas.org Among these, amino alcohols have emerged as a privileged class of ligands due to their straightforward synthesis, stability, and effectiveness in a wide range of reactions.

The successful design of a chiral catalyst is a complex task that balances steric and electronic factors to create a highly selective and active system. pnas.org For amino alcohol ligands complexed with transition metals, several key principles guide their design and application.

Chelation: The bifunctional nature of amino alcohols allows them to form stable chelate rings with a metal center through the nitrogen and oxygen atoms. This chelation restricts the conformational flexibility of the catalytic complex, creating a well-defined chiral environment around the metal's active site. This rigid structure is crucial for effective enantiomeric discrimination of the substrate. pnas.org

Steric Hindrance: The substituents on the amino alcohol backbone play a significant role in dictating the stereochemical outcome of a reaction. Bulky groups can effectively shield one face of the catalyst, forcing the substrate to approach from a specific direction, thereby controlling the stereoselectivity. The strategic placement of these groups is a key element in ligand design. pnas.org

Electronic Effects: The electronic properties of the amino alcohol ligand can be fine-tuned to influence the electrophilicity and reactivity of the metal center. Introducing electron-withdrawing or electron-donating groups on the ligand's framework can modulate the catalytic activity and, in some cases, the selectivity of the transformation. pnas.org

Symmetry: The concept of C2 symmetry has been a powerful design principle in the development of chiral ligands, including those derived from amino alcohols. C2-symmetric ligands can reduce the number of possible diastereomeric transition states, simplifying the analysis of the reaction mechanism and often leading to higher enantioselectivities. pnas.org However, nonsymmetrical, or "desymmetrized," P,N-ligands (containing phosphorus and nitrogen donors) have also proven to be highly effective, offering a modular construction that can be adapted to various metal-catalyzed reactions. pnas.org

These principles are often applied in concert to develop new catalysts. For instance, chiral P,N,N-ligands have been successfully used in manganese-catalyzed reactions, where tuning the substituents on the phosphorus atom and the ligand backbone was critical to achieving high yields and enantioselectivities. acs.org

Amino alcohol-based ligands have demonstrated exceptional performance in a variety of important enantioselective transformations, consistently delivering high yields and enantiomeric excesses (ee).

One of the most well-established applications is in the enantioselective addition of organozinc reagents to aldehydes . For example, new β-amino alcohol ligands derived from the Sharpless epoxidation of allyl alcohols have been used to catalyze the addition of diethylzinc (B1219324) to benzaldehyde, achieving nearly quantitative yields and an impressive 95% ee. rsc.org These catalysts showed broad applicability across a range of substituted aromatic and aliphatic aldehydes. rsc.org

In the asymmetric aza-Henry reaction , which forms a C-C bond to produce valuable nitroamines, chiral complexes of copper(II) with amino alcohol-derived ligands have shown outstanding results. These catalysts have been used with various N-tosylimines and nitroalkanes, affording the desired products in good yields (up to 80%) and with excellent enantioselectivity (often >99% ee). rsc.org

The versatility of amino alcohols is further highlighted in copper-catalyzed reductive couplings . A study on the enantioselective aminoallylation of ketones utilized a library of chiral ligands to produce important 1,2-aminoalcohol synthons. The choice of ligand was critical, with a specific phosphine-based ligand providing the product in good enantioselectivity. nih.gov

The table below summarizes the performance of various amino alcohol-based ligands in selected enantioselective reactions, showcasing the high levels of efficiency and selectivity that can be achieved.

| Reaction | Catalyst/Ligand Type | Substrate Example | Yield | Enantiomeric Excess (ee) |

| Addition of Et2Zn to Aldehydes | Optimized β-Amino Alcohol | Benzaldehyde | ~100% | 95% |

| Aza-Henry Reaction | Chiral Dimeric Cu(II)-Amino Alcohol | N-Tosylimine | 80% | >99% |

| Mn-catalyzed Hydroamination | Chiral P,N,N-Ligand | Allylic Alcohol | up to 93% | up to 96% |

| Cu-catalyzed Aminoallylation | (S,S)-Ph-BPE derivative | Ketone | Good | Good |

This table presents a selection of data to illustrate the performance of amino alcohol ligands in various reactions. acs.orgrsc.orgrsc.orgnih.gov Performance can vary based on specific substrates and reaction conditions.

1-(Methylamino)pentan-2-ol as a Key Intermediate in Complex Molecule Synthesis

While the broader class of amino alcohols is well-established in catalysis, the specific applications of individual members are often highly specialized. Based on available scientific literature, detailed research findings on the specific use of This compound in the construction of diverse organic frameworks or in the synthesis of specific dibenzoate compounds could not be verified.

There is no specific information available in the searched literature detailing the use of this compound as a building block for the construction of diverse organic frameworks such as Metal-Organic Frameworks (MOFs) or other complex molecular architectures. General information indicates it may be used as an intermediate in the synthesis of various organic compounds.

The synthesis of certain dibenzoate compounds, such as those used as internal donors in Ziegler-Natta catalysis, has been described. However, these syntheses explicitly utilize 4-(methylamino)-pentan-2-ol , an isomer of this compound. google.comgoogle.com No verifiable research was found that details the role of This compound in the synthesis of specific dibenzoate compounds.

Advanced Analytical Characterization Techniques for Amino Alcohols in Research

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are indispensable for probing the molecular architecture of amino alcohols. They provide detailed information on the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including 1-(Methylamino)pentan-2-ol. Both ¹H and ¹³C NMR provide data on the chemical environment of each nucleus, allowing for the confirmation of the carbon skeleton and the position of the hydroxyl and methylamino groups.

For chiral molecules like this compound, NMR is particularly powerful for determining the absolute configuration of stereocenters. rsc.orgresearchgate.net This is often achieved by converting the enantiomers into diastereomers through derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or other alternatives. nih.govnih.gov The resulting diastereomers exhibit distinct NMR spectra, allowing for the differentiation of the enantiomers and the assignment of their configuration. researchgate.net For 1,2-amino alcohols, a general protocol involves creating bis-MPA derivatives, where analysis of the ¹H NMR spectra can differentiate between all four possible stereoisomers (RR, SS, RS, SR). researchgate.net

The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For a compound like this compound, the proton attached to the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet, while the protons of the methylamino group would be a singlet. The terminal methyl group of the pentyl chain would appear as a triplet.

Table 1: Representative ¹H NMR Spectral Data for this compound Analogues This table presents expected chemical shift ranges based on structurally similar compounds like 2-pentanol (B3026449) and other amino alcohols. chemicalbook.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 1.5 - 2.5 | Broad Singlet |

| -NH | Variable, often broad | Singlet |

| CH-OH | 3.7 - 3.9 | Multiplet |

| -N-CH₃ | ~2.3 | Singlet |

| -CH₂-N- | 2.5 - 2.8 | Multiplet |

| -CH₂- (propyl chain) | 1.2 - 1.6 | Multiplet |

| -CH₃ (propyl chain) | 0.9 - 1.0 | Triplet |

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom, confirming the presence of the alcohol (C-OH) and amine (C-N) carbons within the pentane (B18724) backbone.

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and identifying its structure through fragmentation patterns. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful method for analyzing complex mixtures, monitoring reaction progress, and assessing product purity. nih.gov

For a volatile compound like this compound, GC-MS is a highly effective technique. gcms.cz The sample is vaporized and separated on a GC column before entering the mass spectrometer. The resulting mass spectrum will show a molecular ion peak (or a protonated molecule, [M+H]⁺), which confirms the molecular formula (C₆H₁₅NO, MW: 117.19). chemscene.com The fragmentation pattern provides structural information; for instance, cleavage adjacent to the hydroxyl or amino groups is common and yields characteristic fragment ions. Because amino acids and amino alcohols can be polar and thermally labile, derivatization is often required to convert them into more volatile and stable forms for GC-MS analysis. nih.govnih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is another advanced technique used for the analysis of amino alcohols. youtube.com It is particularly useful for non-volatile compounds or complex mixtures from biological matrices or reaction vessels. LC separates the components of the mixture, which are then ionized and analyzed by the high-resolution QTOF mass spectrometer. This allows for the accurate mass determination of the parent compound and its metabolites or byproducts, facilitating their unambiguous identification.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are excellent for identifying the functional groups present in a sample. nih.gov

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups. The O-H stretch of the alcohol group typically appears as a broad, strong band in the region of 3200–3600 cm⁻¹. youtube.com The broadening is due to intermolecular hydrogen bonding. The N-H stretch of the secondary amine appears in a similar region, around 3300 cm⁻¹, but is generally a sharper and less intense peak than the O-H stretch. youtube.com C-H stretching vibrations from the alkyl chain are observed just below 3000 cm⁻¹.

Raman spectroscopy provides information about molecular vibrations, structure, and conformation. nih.gov While IR spectroscopy is more sensitive to polar bonds, Raman is sensitive to non-polar, symmetric bonds, providing complementary data. Studies on related amino acids and their complexes can provide insight into the expected vibrational modes. acs.orgsemanticscholar.org

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Secondary Amine (-NH) | N-H Stretch | 3300 - 3500 | Moderate, Sharper than O-H |

| Alkyl (-CH₃, -CH₂-) | C-H Stretch | 2850 - 2960 | Strong |

| Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Moderate to Strong |

| Amine (C-N) | C-N Stretch | 1020 - 1250 | Moderate to Weak |

Chromatographic Methods for Purity Assessment and Separation of Stereoisomers

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For chiral compounds, specialized chromatographic methods are essential for separating stereoisomers and quantifying their relative amounts.

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample. gcms.cz This is crucial in asymmetric synthesis, where the goal is to produce one enantiomer selectively.

The separation is achieved using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.net These CSPs are themselves enantiomerically pure and interact differently with each enantiomer of the analyte, leading to different retention times and thus separation. Cyclodextrin-based CSPs are commonly used for separating a wide range of chiral compounds, including amines and amino alcohols, often in reversed-phase HPLC mode. researchgate.netsigmaaldrich.com The mechanism involves the formation of temporary diastereomeric inclusion complexes between the analyte and the cyclodextrin (B1172386) cavity. sigmaaldrich.com

Once the enantiomers are separated, the area under each peak in the chromatogram is integrated. The enantiomeric excess is then calculated using the formula:

% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Alternative high-throughput methods for determining enantiomeric excess in amino alcohols have also been developed, including fluorescence-based assays where the analyte forms diastereomeric complexes with a chiral sensor, resulting in a measurable difference in fluorescence intensity for each enantiomer. nih.govrsc.orgacs.org

Computational Chemistry in the Study of Amino Alcohols

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate complex reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states.

The synthesis of secondary amino alcohols often involves the N-alkylation of a primary amine with an alcohol, a process that can be effectively modeled using DFT. acs.orgacs.orgbohrium.com For a reaction analogous to the formation of 1-(methylamino)pentan-2-ol from methylamine (B109427) and 1,2-pentanediol (B41858) (or a related precursor), DFT calculations can map out the entire reaction pathway.

Studies on metal-catalyzed N-alkylation of amines with alcohols have shown a common three-step mechanism, often referred to as the "borrowing hydrogen" methodology. acs.orgbohrium.comacs.org DFT calculations have been instrumental in dissecting this process:

Alcohol Dehydrogenation: The catalyst first facilitates the dehydrogenation of the alcohol to form the corresponding aldehyde or ketone. bohrium.comacs.org

Imine Formation: The intermediate aldehyde then undergoes condensation with the amine to form an imine. acs.orgbohrium.com

Imine Hydrogenation: Finally, the catalyst transfers the "borrowed" hydrogen atoms to the imine, reducing it to the final secondary amine product. acs.orgbohrium.comacs.org

Table 1: Key Mechanistic Steps in Catalytic N-Alkylation of Amines with Alcohols Elucidated by DFT

| Step | Description | Energetic Insights from DFT |

|---|---|---|

| 1. Alcohol Dehydrogenation | The alcohol substrate is oxidized to an aldehyde intermediate, with hydrogen being transferred to the metal catalyst. | Often thermodynamically unfavorable (uphill), requiring energy input. acs.org The barrier for β-H elimination is a key factor. bohrium.com |

| 2. Imine Condensation | The aldehyde reacts with the amine to form an imine, typically with the elimination of water. | Also can be thermodynamically uphill. acs.org DFT helps model the condensation and subsequent dehydration steps. nih.gov |

| 3. Imine Hydrogenation | The imine is reduced by the catalyst (which returns the "borrowed" hydrogen) to form the target secondary amine. | This step is typically the thermodynamic driving force, being significantly exergonic (downhill). acs.org |

DFT calculations are highly effective for predicting the spectroscopic properties of molecules, which aids in their structural characterization. By finding the optimized, lowest-energy geometry of a molecule like this compound, DFT can compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes.

Furthermore, computational methods can predict electronic transitions, which are observed in UV-Vis spectroscopy. nih.gov Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, provides insights into charge distribution and orbital interactions that govern these electronic properties. nih.gov

Conformational analysis is another area where DFT is invaluable. For a flexible molecule like this compound, which has multiple rotatable bonds, numerous conformations are possible. DFT calculations can determine the relative energies of these different conformers, identifying the most stable structures that are likely to be populated at a given temperature. nih.gov This information is critical, as the molecule's reactivity and biological activity can be highly dependent on its three-dimensional shape.

Molecular Modeling and Simulation for Stereochemical Analysis and Ligand Design

Beyond electronic structure, computational modeling provides a framework to understand and predict the three-dimensional arrangement of atoms in space (stereochemistry) and how a molecule might interact with a biological target.

Stereochemical analysis is crucial for amino alcohols, as they often contain chiral centers. The synthesis of a specific stereoisomer is a common goal in medicinal chemistry. nih.gov Computational modeling can be used to rationalize and predict the stereochemical outcome of asymmetric reactions. acs.orgcapes.gov.br By building models of the reaction's transition states, chemists can understand why one stereoisomer is formed preferentially over another. This insight allows for the rational design of chiral catalysts and auxiliaries to improve the enantioselectivity of a synthesis. capes.gov.br

Amino alcohols are also important structural motifs in ligands designed to bind to proteins or other biological macromolecules. acs.orgnih.gov Molecular modeling and simulation are central to modern drug discovery and materials science. nottingham.ac.ukqst.go.jp Molecular dynamics (MD) simulations, for example, can model the dynamic behavior of a potential drug candidate like a derivative of this compound within the binding site of a target protein. nih.govresearchgate.net These simulations provide detailed information on the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. researchgate.netresearchgate.net This understanding can guide the modification of the ligand structure to improve its binding affinity and selectivity. researchgate.netnih.gov

pKa Prediction and Basicity Studies of Amino Alcohol Structures

The pKa value is a fundamental property that describes the acidity or basicity of a functional group. For this compound, the pKa of the protonated methylamino group determines its charge state at a given pH, which is critical for its solubility, membrane permeability, and interaction with biological targets. Computational methods have become increasingly reliable for predicting pKa values. springernature.com

Several computational strategies exist, ranging from highly accurate but computationally expensive ab initio methods to more efficient DFT and semi-empirical approaches. mdpi.comnih.gov A common approach involves calculating the Gibbs free energy change of the deprotonation reaction using a thermodynamic cycle. devagirijournals.com The accuracy of these predictions is highly dependent on the theoretical model used, including the choice of the DFT functional and the method for simulating the solvent environment, which is crucial for solution-phase properties. devagirijournals.comnih.gov

Protocols have been developed that establish a linear relationship between computed atomic charges or gas-phase properties and experimental pKa values. nih.gov For instance, studies have shown that calculating the NPA atomic charge with the CPCM solvent model at the B3LYP/3-21G level can reproduce experimental pKa values for alcohols with high accuracy (R² = 0.995). nih.gov Other advanced methods combine quantum mechanics with machine learning or use density-functional tight-binding (DFTB) metadynamics simulations, which have shown excellent agreement with experimental pKa values for amines, with mean absolute deviations as low as 0.08 pKa units. acs.orgresearchgate.net These methods can be applied to predict the basicity of the amine in this compound and the acidity of its hydroxyl group.

Table 2: Selected Computational Methods for pKa Prediction of Amines and Alcohols

| Method | Approach | Reported Accuracy (RMSE or MAE) | Reference(s) |

|---|---|---|---|

| DFT with Implicit Solvent | Calculates Gibbs free energy of protonation using a thermodynamic cycle with a polarizable continuum model (PCM). | RMSD can be below 2.5 log units depending on the functional and model. nih.gov | devagirijournals.comnih.gov |

| Atomic Charge Correlation | Establishes a linear correlation between computed atomic charges (e.g., NPA) and experimental pKa values. | High correlation (R² > 0.98) for specific classes like alcohols and thiols. nih.gov | nih.gov |

| Group Additivity (QSSG) | A modified Perrin-Dempsey-Serjeant (PDS) method using additive values for functional groups. | RMS error of 0.17 log units for a set of amines. uregina.ca | uregina.ca |

| QM/Machine Learning (QupKake) | Integrates quantum chemistry with graph neural networks. | RMSE of 0.54–0.79 log units on external test sets. acs.org | acs.org |

| DFTB-Metadynamics | Uses metadynamics simulations to calculate the free energy difference between protonated and neutral states. | Mean absolute deviation of 0.08 pKa units for 34 amines. researchgate.net | researchgate.net |

Biotransformation and Non Clinical Metabolic Pathways of Amino Alcohols

Enzymatic Transformations of Amino Alcohol Structures in Vitro

In vitro studies, which are conducted in a controlled environment outside of a living organism, are crucial for isolating and understanding the specific enzymatic reactions that a compound undergoes. For an amino alcohol like 1-(Methylamino)pentan-2-ol, biotransformation is expected to occur at its two primary functional groups: the secondary amine and the secondary alcohol. These transformations are catalyzed by several major enzyme families. royalsocietypublishing.orgnih.govnih.gov

The oxidation of the alcohol group is a common metabolic route. royalsocietypublishing.org Enzymes such as alcohol dehydrogenases (ADHs) and various oxidases can convert the secondary alcohol at the C-2 position of the pentane (B18724) chain into the corresponding ketone, yielding 1-(methylamino)pentan-2-one. nih.gov Specific variants of enzymes like galactose oxidase (GOase) have demonstrated the ability to selectively oxidize secondary alcohols, even in the presence of other functional groups like amines. researchgate.net

Simultaneously, the secondary amine group is a target for other oxidative enzyme systems, most notably the cytochrome P450 (CYP) superfamily. nih.govnih.gov CYPs, which are abundant in liver microsomes, can mediate two principal reactions at the nitrogen center of a secondary amine: N-hydroxylation and N-dealkylation. researchgate.net N-hydroxylation would result in the formation of an N-hydroxyamino alcohol. N-dealkylation, specifically N-demethylation, involves the removal of the methyl group from the nitrogen atom, converting the secondary amine into a primary amine and producing formaldehyde (B43269) as a byproduct. nih.gov This would transform this compound into 1-aminopentan-2-ol. Flavoprotein-mediated oxidation is another established mechanism for the metabolism of secondary amines. nih.gov

The key enzymatic reactions are summarized in the table below.

| Enzyme Superfamily/Class | Specific Enzyme / System | Metabolic Function | Relevance to this compound |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP2D6, CYP3A4 | N-Demethylation, N-Hydroxylation, C-Hydroxylation | Metabolism of the N-methylamino group and the pentyl chain. |

| Alcohol Dehydrogenase (ADH) | Cytosolic ADHs | Oxidation of secondary alcohol to ketone | Metabolism of the 2-ol group. |

| Oxidases | Galactose Oxidase (GOase) variants, Amine Oxidase (AmOX) | Selective oxidation of alcohol and amine groups | Catalyzes the conversion of the alcohol to a ketone or the amine to an imine. royalsocietypublishing.orgresearchgate.net |

| Flavin-Containing Monooxygenases (FMO) | FMOs | Oxidation of secondary amines | Potential alternative pathway for N-oxidation. |

Identification of Non-Clinical Metabolic Pathways for Amino Alcohol Analogues

Based on the enzymatic capabilities identified in vitro, several distinct metabolic pathways can be proposed for this compound and its analogues. These pathways often involve multiple steps, creating a cascade of metabolites.

N-Dealkylation Pathway: This is a major route for many N-methylated drugs and compounds. nih.govmdpi.com Mediated primarily by CYP enzymes, the initial step is the N-demethylation of this compound to form the primary amine metabolite, 1-aminopentan-2-ol. This primary amine can then undergo further oxidation by amine oxidases or be conjugated in subsequent Phase II metabolic reactions.

Alcohol Oxidation Pathway: The secondary alcohol group can be oxidized by ADH or other oxidases to form a ketone, 1-(methylamino)pentan-2-one. nih.govnih.gov This keto-amine metabolite may then be a substrate for further metabolism, including potential N-demethylation or reduction back to the alcohol.

N-Oxidation Pathway: Cytochrome P450 can directly oxidize the nitrogen atom to form N-hydroxy-1-(methylamino)pentan-2-ol. nih.govresearchgate.net Such hydroxylamine (B1172632) metabolites can be reactive and are often intermediates in the metabolic processing of amine-containing compounds. researchgate.net

Metabolic-Intermediate (MI) Complex Formation: A notable pathway for secondary alkylamines involves their metabolism by CYPs into nitrosoalkane intermediates. researchgate.net These intermediates can form a quasi-irreversible bond with the iron atom in the heme center of the CYP enzyme, leading to mechanism-based inactivation of the enzyme itself. researchgate.net This pathway represents a potential route for this compound that could influence the metabolism of other drugs processed by the same enzyme.

These predicted pathways are summarized in the following table.

| Metabolic Pathway | Key Enzymes Involved | Predicted Primary Metabolite of this compound | Description of Transformation |

|---|---|---|---|

| N-Demethylation | Cytochrome P450 (e.g., CYP2D6) | 1-Aminopentan-2-ol | Removal of the N-methyl group to form a primary amine. nih.gov |

| Alcohol Oxidation | Alcohol Dehydrogenase (ADH), Oxidases | 1-(Methylamino)pentan-2-one | Oxidation of the C-2 hydroxyl group to a ketone. nih.gov |

| N-Hydroxylation | Cytochrome P450 | N-Hydroxy-1-(methylamino)pentan-2-ol | Addition of a hydroxyl group to the nitrogen atom. nih.gov |

| MI Complex Formation | Cytochrome P450 | CYP-Nitrosoalkane Complex | Formation of a reactive intermediate that binds to and inactivates the CYP enzyme. researchgate.net |

Comparative Biotransformation Studies of Amino Alcohols Across Different Species

The rate and profile of drug metabolism can vary significantly between different species, which is a critical consideration in non-clinical studies. These differences are often due to variations in the expression levels and specific isoforms of metabolic enzymes like cytochrome P450. nih.gov In vitro studies using liver microsomes from different species, such as rats, mice, and humans, are commonly performed to assess this variability. nih.govepa.gov

For example, studies on alcohol metabolism have shown that rodents can metabolize alcohols up to five times faster than humans, a factor attributed to higher basal metabolic rates and differences in enzyme kinetics. nih.govmdpi.com Furthermore, even within a single species, different strains can exhibit marked variations in metabolic capacity and sensitivity to alcohol-related compounds. nih.gov Research comparing the metabolism of xenobiotics in liver microsomes from rats, mice, hamsters, and rabbits has revealed distinct patterns in the types and quantities of metabolites produced, highlighting species-specific preferences for certain metabolic pathways. epa.gov

For an amino alcohol analogue, one species might predominantly favor N-demethylation, while another might show higher rates of alcohol oxidation or hydroxylation at different positions on the carbon skeleton. For instance, human liver microsomes are known to have high activity of CYP3A4 and CYP2E1, the latter of which can be induced by chronic alcohol exposure, potentially altering the metabolic landscape for other substrates. biorxiv.org In contrast, studies with analogues like mephedrone (B570743) have pinpointed human CYP2D6 as the primary enzyme for its metabolism. mdpi.com Such differences are vital for extrapolating non-clinical data to predict metabolic pathways in humans.

The table below illustrates a hypothetical comparison based on established principles of inter-species metabolic differences.

| Species | Common In Vitro System | Likely Major Metabolic Pathway for an Amino Alcohol Analogue | Key Metabolite Profile |

|---|---|---|---|

| Human | Human Liver Microsomes (HLM) | N-Demethylation (CYP2D6 dependent) or Hydroxylation (CYP3A4 dependent) | Profile depends on specific CYP isoform affinity; may produce a mix of N-demethylated and hydroxylated products. mdpi.combiorxiv.org |

| Rat | Rat Liver Microsomes (RLM) | Rapid overall metabolism; potential for significant alcohol oxidation. | Higher turnover rate compared to humans; may show a higher ratio of ketone metabolites. nih.govnih.gov |

| Mouse | Mouse Liver Microsomes (MLM) | High rate of metabolism with potential for significant metabolite diversity. | Metabolite profile can be strain-dependent; may produce a wider range of oxidative metabolites. epa.govnih.gov |

| Rabbit | Rabbit Liver Microsomes | Species-specific hydroxylation patterns. | May produce different ratios of dihydrodiol or phenolic metabolites compared to rodents. epa.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(Methylamino)pentan-2-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via reductive amination of 2-pentanone with methylamine, using reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Optimization involves adjusting stoichiometric ratios (e.g., excess methylamine), solvent selection (e.g., methanol or ethanol), and temperature control (25–50°C). Post-synthesis purification via column chromatography or distillation ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : ¹H NMR reveals peaks for the methylamino group (δ ~2.3 ppm) and hydroxyl proton (δ ~1.5–2.0 ppm, broad). ¹³C NMR confirms the alcohol (C-OH) and amine (C-N) carbons.

- IR : Stretching vibrations for -OH (~3200–3600 cm⁻¹) and -NH (~3300 cm⁻¹) groups.

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ and fragmentation patterns validate the molecular formula .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and what controls are necessary?

- Methodological Answer : Cell viability assays (e.g., MTT or resazurin) and enzyme inhibition studies (e.g., kinase or protease assays) are common. Include vehicle controls (e.g., DMSO), positive controls (known inhibitors), and negative controls (untreated cells). Use cell lines relevant to the target pathway (e.g., cancer or neuronal models) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood due to potential volatility. Avoid contact with strong oxidizers (e.g., peroxides). Store in a cool, dry place under inert gas (N₂ or Ar). Refer to analogs like 2-methyl-2-pentanol for hazard guidance .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in substitution reactions, and what analytical methods are recommended to determine enantiomeric excess?

- Methodological Answer : The stereochemistry at the hydroxyl and methylamino groups affects nucleophilic substitution rates and regioselectivity. Chiral HPLC with a polysaccharide column (e.g., Chiralpak®) or polarimetry can quantify enantiomeric excess. Asymmetric synthesis methods (e.g., chiral catalysts like BINAP-Ru complexes) enhance stereocontrol .

Q. In catalytic hydrogenation of the imine intermediate during synthesis, how can over-reduction or byproduct formation be mitigated?

- Methodological Answer : Use selective catalysts (e.g., Pd/C or Raney Ni) under controlled H₂ pressure (1–3 atm). Monitor reaction progress via TLC or in situ FTIR. Adjust pH to stabilize intermediates (e.g., buffered conditions at pH 6–7). Post-reduction quenching with acidic workup minimizes side reactions .

Q. How can computational chemistry methods (e.g., DFT) predict reaction pathways and stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model transition states, activation energies, and thermodynamic stability. Solvent effects are incorporated via PCM models. Validate predictions with experimental kinetic data or XRD structures of intermediates .

Q. When conflicting data arise in catalytic efficiency studies, what systematic approach resolves discrepancies?

- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). Replicate reactions under identical conditions and cross-validate using multiple techniques (e.g., GC-MS, HPLC). Statistical tools (e.g., ANOVA) identify significant factors contributing to variability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data for this compound derivatives?

- Methodological Answer :

Source Verification : Confirm compound purity (>95% via HPLC) and stereochemistry.

Assay Conditions : Standardize protocols (e.g., cell passage number, incubation time).

Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies.

Meta-Analysis : Use platforms like PubChem or ChEMBL to aggregate data and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.